molecular formula C16H13NO3 B2679014 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile CAS No. 824945-97-3

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile

Cat. No.: B2679014
CAS No.: 824945-97-3
M. Wt: 267.284
InChI Key: XBSTYJDZJWEKQG-UHFFFAOYSA-N
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Description

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C16H13NO3. This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a formyl and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 4-formyl-2-methoxyphenol with 4-cyanobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-[(4-Carboxy-2-methoxyphenoxy)methyl]benzonitrile.

    Reduction: 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzylamine.

    Substitution: 4-[(4-Formyl-2-hydroxyphenoxy)methyl]benzonitrile.

Scientific Research Applications

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy and nitrile groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid
  • 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzylamine
  • 4-[(4-Formyl-2-methoxyphenoxy)methyl]phenol

Uniqueness

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is unique due to the presence of both a nitrile and a formyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

4-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16-8-14(10-18)6-7-15(16)20-11-13-4-2-12(9-17)3-5-13/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSTYJDZJWEKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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